molecular formula C6H9NO2 B2777524 Methyl 4-cyanobutanoate CAS No. 41126-15-2

Methyl 4-cyanobutanoate

Cat. No.: B2777524
CAS No.: 41126-15-2
M. Wt: 127.143
InChI Key: UKLXOVLDIFDCED-UHFFFAOYSA-N
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Description

Methyl 4-cyanobutanoate is an organic compound with the chemical formula C6H9NO2. It is a colorless liquid with a faint odor and is primarily used in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyanobutanoate can be synthesized through several methods. One common method involves the esterification of 4-cyanobutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may include steps such as purification through distillation and crystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyanobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-cyanobutanoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-cyanobutanoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine group through the transfer of hydrogen atoms. The molecular targets and pathways involved vary based on the reaction conditions and reagents used .

Comparison with Similar Compounds

Methyl 4-cyanobutanoate can be compared with other similar compounds such as ethyl 4-cyanobutanoate and butanoic acid derivatives. These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific ester and nitrile functional groups, which provide versatility in various chemical reactions .

List of Similar Compounds

Properties

IUPAC Name

methyl 4-cyanobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-9-6(8)4-2-3-5-7/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLXOVLDIFDCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41126-15-2
Record name methyl 4-cyanobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

6.2 15 ml of oxalyl chloride are added dropwise at from −2 to 0° to a solution of 15 ml of DMF in 300 ml of acetonitrile, and the mixture is stirred for a further 30 minutes. 23.25 g of “FA” are added dropwise at a maximum of 0°, and, after the mixture has been stirred for 15 minutes, 29 ml of pyridine are added dropwise. Ether is added, and the mixture is subjected to conventional work-up, giving 20 g of methyl 4-cyanobutyrate (“FB”) as an oil.
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